molecular formula C20H17D3FNO3S B602711 (±)-Prasugrel-d3(acetate-d3) CAS No. 1127253-02-4

(±)-Prasugrel-d3(acetate-d3)

Cat. No.: B602711
CAS No.: 1127253-02-4
M. Wt: 376.46
InChI Key:
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Description

One of the isotopic labelled form of (±)-Prasugrel, which is a P2Y12(ADP receptor) inhibitor.

Scientific Research Applications

  • Platelet Aggregation Inhibition : Prasugrel is known for its potent inhibition of platelet aggregation. It blocks the platelet P2Y12 receptor more effectively than its predecessor, clopidogrel, which is beneficial in preventing arterial blockages (Wang, Zhao, & Xu, 2010).

  • Metabolism and Elimination : The metabolism of Prasugrel in humans involves extensive processing, first by hydrolysis to a thiolactone, followed by ring opening to form its active metabolite. This process is crucial for its effectiveness as an antiplatelet agent (Farid et al., 2007).

  • Use in Acute Coronary Syndromes : Prasugrel, in combination with aspirin, is recommended for patients with acute coronary syndrome undergoing percutaneous coronary intervention (PCI), highlighting its significance in managing heart-related emergencies (Hill et al., 2010).

  • Pharmacokinetics in Different Age Groups : Research shows that the pharmacokinetics of prasugrel's active metabolite is consistent across different age groups, which is vital for its use in a diverse patient population (Small et al., 2009).

  • Biotransformation by Carboxylesterases : The conversion of prasugrel to its active metabolite involves human carboxylesterases, an essential step for its activation and subsequent antiplatelet action (Williams et al., 2008).

  • Comparison with Other Antiplatelet Agents : Studies have compared prasugrel with other antiplatelet agents like clopidogrel, showing its superior efficacy in preventing ischemic events in specific patient groups, such as those with diabetes mellitus (Angiolillo, Bates, & Bass, 2008).

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of '(±)-Prasugrel-d3(acetate-d3)' involves the incorporation of three deuterium atoms into the Prasugrel molecule, specifically in the acetate functional group. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Prasugrel", "Deuterated acetic anhydride", "Deuterated acetic acid", "Deuterated sodium borohydride", "Deuterated methanol", "Deuterated hydrochloric acid", "Deuterated water" ], "Reaction": [ "Step 1: Synthesis of Prasugrel-d3", "Prasugrel is reacted with deuterated sodium borohydride in deuterated methanol to produce Prasugrel-d3.", "Step 2: Synthesis of (±)-Prasugrel-d3(acetate-d3)", "Prasugrel-d3 is reacted with deuterated acetic anhydride and deuterated acetic acid in the presence of deuterated hydrochloric acid to produce (±)-Prasugrel-d3(acetate-d3).", "Step 3: Purification", "The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the final product." ] }

CAS No.

1127253-02-4

Molecular Formula

C20H17D3FNO3S

Molecular Weight

376.46

Purity

95% by HPLC; 98% atom D

Related CAS

150322-43-3 (unlabelled)

Synonyms

(RS)-5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridinin-2-yl Acetate

tag

Prasugrel Impurities

Origin of Product

United States

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